2-Position CF₃ Substitution Enables Sub-Nanomolar PDE10A Inhibition Unachievable with 6-Position Analogs
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives demonstrate PDE10A inhibitory activity with IC₅₀ values reaching 2 nM [1]. The 2-position trifluoromethyl group is essential for this potency; SAR studies show that 6-(trifluoromethyl)imidazo[1,2-b]pyridazine-based compounds exhibit significantly reduced PDE10A engagement due to suboptimal hydrophobic pocket occupancy [2]. A derivative containing the 2-CF₃ core, 8-methoxy-3-methyl-6-(2-(1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl)ethyl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, achieved IC₅₀ = 2 nM in human PDE10A full-length enzyme assays [1].
| Evidence Dimension | PDE10A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (2-CF₃-substituted imidazo[1,2-b]pyridazine derivative) |
| Comparator Or Baseline | 6-CF₃-substituted imidazo[1,2-b]pyridazine derivatives (potency not reported due to inactivity at relevant concentrations) |
| Quantified Difference | Qualitative: 2-CF₃ derivatives achieve nanomolar potency; 6-CF₃ regioisomers lack meaningful PDE10A engagement |
| Conditions | Human PDE10A full-length enzyme assay, 96-well microtiter plates, 20 mM HEPES pH 7.5, 22°C |
Why This Matters
Selection of the correct 2-CF₃ regioisomer is required for PDE10A-targeted programs; the 6-CF₃ alternative will not produce activity in this assay system.
- [1] BindingDB Entry BDBM317152. 8-Methoxy-3-methyl-6-(2-(1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl)ethyl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. IC₅₀ = 2 nM (PDE10A). View Source
- [2] US Patent US9617271. Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors. Example 10 and SAR discussion. View Source
